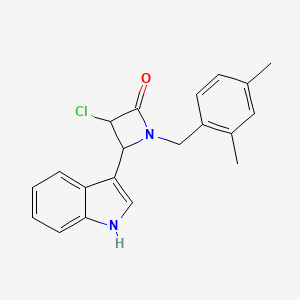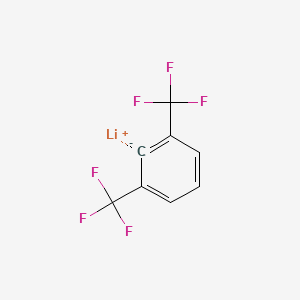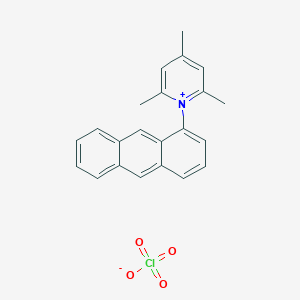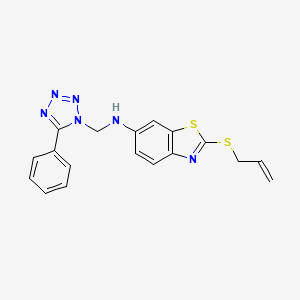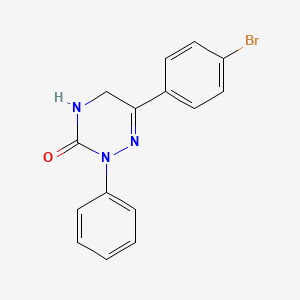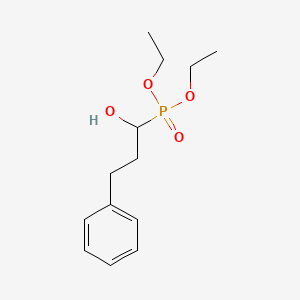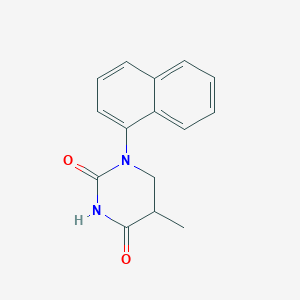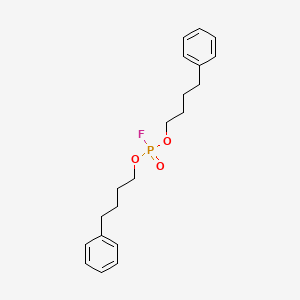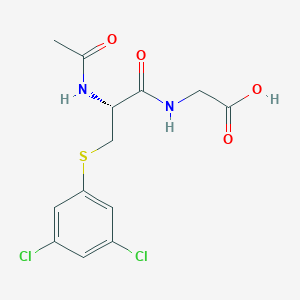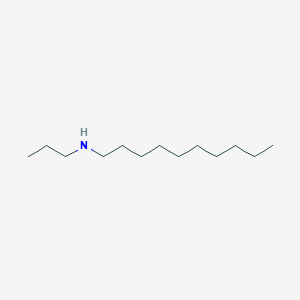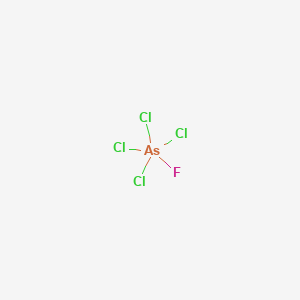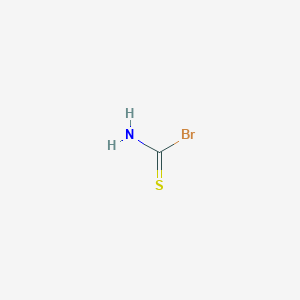![molecular formula C11H15NO4S B14408721 Ethyl [methyl(phenyl)sulfamoyl]acetate CAS No. 87712-30-9](/img/structure/B14408721.png)
Ethyl [methyl(phenyl)sulfamoyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [methyl(phenyl)sulfamoyl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, a phenyl group, and a sulfamoyl group attached to an acetate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [methyl(phenyl)sulfamoyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
In this reaction, the carboxylic acid (R-COOH) reacts with ethanol (C₂H₅OH) to form the ester (R-COO-C₂H₅) and water (H₂O). Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale.
化学反応の分析
Types of Reactions
Ethyl [methyl(phenyl)sulfamoyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield primary alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
Ethyl [methyl(phenyl)sulfamoyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of ethyl [methyl(phenyl)sulfamoyl]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and sulfamoyl groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl benzoate: An ester with a benzene ring, used in perfumes and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in fragrances and as a solvent.
Uniqueness
Ethyl [methyl(phenyl)sulfamoyl]acetate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
87712-30-9 |
|---|---|
分子式 |
C11H15NO4S |
分子量 |
257.31 g/mol |
IUPAC名 |
ethyl 2-[methyl(phenyl)sulfamoyl]acetate |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)9-17(14,15)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChIキー |
LCGBCFZNQDHIQR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CS(=O)(=O)N(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


